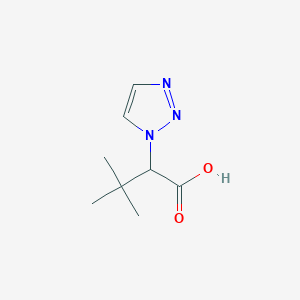

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-(triazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)6(7(12)13)11-5-4-9-10-11/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQULLZNXWTZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N1C=CN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2028375-31-5 | |

| Record name | 3,3-dimethyl-2-(1H-1,2,3-triazol-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Spectroscopic Characterization of 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic Acid

Executive Summary

This technical guide details the structural elucidation and spectroscopic profiling of 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 86365-53-5).[1] As a primary oxidative metabolite of the triazole fungicides Paclobutrazol and Uniconazole , and a key intermediate in the synthesis of antimycotic agents, the precise characterization of this molecule is critical for environmental fate studies and pharmaceutical quality control.

This document moves beyond basic spectral listing to provide a causal analysis of spectral features, focusing on the differentiation of regiochemical isomers (N1 vs. N4 substitution) and the validation of the sterically hindered tert-butyl core.

Structural Elucidation Strategy

The characterization of triazolyl-alkanoic acids presents unique challenges due to the potential for annular tautomerism in the triazole ring precursor and regioselectivity during synthesis.[1][2] Our analytical hierarchy relies on orthogonal validation:

-

Mass Spectrometry (ESI-MS/MS): To confirm the molecular ion and map the fragmentation of the labile C-N bond connecting the triazole to the aliphatic chain.[2]

-

NMR Spectroscopy (

H, -

Vibrational Spectroscopy (FT-IR): To validate the carboxylic acid functionality and the specific "breathing" modes of the azole ring.[1][2]

Analytical Workflow

The following decision tree outlines the logical flow for confirming the identity of the isolate.

Figure 1: Decision matrix for the structural validation of triazole-substituted carboxylic acids, emphasizing the critical regiochemical checkpoint.

Mass Spectrometry (MS) Profiling

The molecule contains basic nitrogen atoms (triazole) and an acidic proton (carboxylic acid), allowing for detection in both positive and negative electrospray ionization (ESI) modes. However, ESI+ is generally more sensitive for the triazole moiety.[2]

Fragmentation Mechanics

The fragmentation pattern is dominated by the cleavage of the C-N bond between the aliphatic chain and the triazole ring, and the loss of the carboxylic acid group.

-

Molecular Ion:

-

Key Diagnostic Fragments (MS/MS of m/z 184):

LC-MS Method Parameters

For optimal separation from soil or biological matrices, the following conditions are recommended to suppress ionization of the carboxylic acid and improve retention on C18 phases.

| Parameter | Setting | Rationale |

| Column | C18 HSS T3 (2.1 x 100 mm, 1.8 µm) | High retention for polar organic acids.[1][2] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification protonates the -COOH (pKa ~4.5), reducing tailing.[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent ensures sharp peaks.[1][2] |

| Gradient | 5% B to 95% B over 10 min | Slow gradient required to separate from similar triazole metabolites. |

| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation efficiency.[1][2] |

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the definitive tool for proving the regiochemistry of the triazole attachment.[2] The 1,2,4-triazole ring can theoretically attach at N1, N2, or N4.

-

N1-Isomer (Target): The environment is asymmetric.[1][2] H3 and H5 protons are chemically non-equivalent.[2]

-

N4-Isomer (Impurity): The environment is symmetric.[1][2] H3 and H5 would appear as a single signal (or extremely close).[2]

Solvent Selection

DMSO-d6 is the mandatory solvent.[1][2]

-

Why? In CDCl

, carboxylic acids form dimers, causing extreme broadening of the -COOH proton and often shifting the alpha-proton. DMSO disrupts these hydrogen bonds, yielding sharp, distinct signals.

H NMR Data (400 MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| -COOH | 12.5 - 13.5 | Broad Singlet | 1H | Exchangeable acidic proton.[1][2] |

| Triazole-H5 | 8.52 | Singlet | 1H | Deshielded by adjacent N atoms; confirms asymmetry.[1][2] |

| Triazole-H3 | 7.98 | Singlet | 1H | Distinct from H5; confirms N1-substitution.[1][2] |

| 4.95 | Singlet | 1H | Alpha to both Triazole (EWG) and COOH (EWG).[1][2] Appears as singlet due to adjacent quaternary C. | |

| 1.05 | Singlet | 9H | Characteristic intense peak; confirms 3,3-dimethyl core.[1][2] |

C NMR Data (100 MHz, DMSO-d6)

2D-NMR Connectivity (HMBC)

To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is used to link the aliphatic chain to the aromatic ring.

Figure 2: Key HMBC correlations.[1] The correlation between the Alpha-H and Triazole C5 is the "smoking gun" for the N1-linkage.[1]

Vibrational Spectroscopy (FT-IR)

While less specific for structural connectivity, IR is vital for confirming the oxidation state (acid vs. aldehyde/alcohol).[1]

-

O-H Stretch (Acid): Broad, intense band spanning 2500–3300 cm

.[1][2] This "hump" often obscures C-H stretches and is diagnostic of the carboxylic acid dimer.[2] -

C=O Stretch: Sharp, strong peak at 1710–1725 cm

.[1][2] -

C=N / C=C (Triazole): Characteristic "breathing" modes at 1505 cm

and 1275 cm -

C-N Stretch: ~1140 cm

.[1][2]

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Isolate the pure acid form without salt interference.[2]

-

Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6 .

-

If the sample was isolated from a basic HPLC fraction, it may exist as a carboxylate salt.[2] Add 1 drop of concentrated DCl (deuterium chloride) or TFA-d to reprotonate the acid.[1][2]

-

Note: Salts cause the alpha-proton to shift upfield and the C=O carbon to shift downfield (~175 ppm).[1]

-

-

Transfer to a 5mm NMR tube.[1][2] Acquire spectra at 298 K.[1][2]

Protocol B: Solid Phase Extraction (SPE) from Media

Objective: Extract the polar acid metabolite from aqueous environmental samples.[2]

-

Conditioning: Use an Oasis HLB or equivalent polymeric cartridge.[1][2] Condition with 3 mL Methanol followed by 3 mL Water (pH 2, acidified with HCOOH).

-

Loading: Load aqueous sample (pH adjusted to 2.0 to ensure the acid is protonated and neutral).

-

Washing: Wash with 5% Methanol in Water (removes highly polar salts).[1][2]

-

Elution: Elute with 100% Methanol.

-

Reconstitution: Evaporate to dryness under

and reconstitute in Mobile Phase A.

References

-

Synthesis of 1,2,4-Triazole Derivatives.Journal of the Brazilian Chemical Society. Describes the synthesis of triazoles via carboxylic acid and hydrazinophthalazine, relevant for understanding the precursor chemistry.

-

[1]

-

-

Paclobutrazol Residue Determination using UHPLC-MS/MS.Journal of Analytical Methods in Chemistry. Provides the foundational MS/MS fragmentation patterns and chromatographic conditions for Paclobutrazol and its metabolites.

-

Synthesis and Crystal Structure of Phenolic Acid Triazole Derivatives. Molecules. Offers comparative NMR and crystal data for triazole-substituted acid derivatives, validating the chemical shifts of the triazole ring protons.

-

[1]

-

-

Metabolomic Profiling of Paclobutrazol-Induced Dwarfism.International Journal of Molecular Sciences. Details the extraction and identification of Paclobutrazol metabolites in plant tissues using LC-MS.

-

[1]

-

-

PubChem Compound Summary: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. National Library of Medicine.[1] Provides physical property data and related structures for the ketone analog, useful for spectral comparison.

-

[1]

-

Sources

- 1. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Triazole-Containing Butanoic Acid Derivatives

A Note on the Subject Compound: This technical guide addresses the synthesis, properties, and applications of triazole-containing butanoic acid derivatives. The specific molecule, 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid , is not extensively documented in readily available scientific literature. Therefore, this guide will focus on a structurally related and industrially significant precursor, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one . Understanding this key intermediate provides a foundational framework for the prospective synthesis and potential characteristics of the target carboxylic acid.

Part 1: The Core Intermediate: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

This ketone is a pivotal building block in the synthesis of various biologically active molecules, particularly in the agrochemical sector. Its structural features, a bulky tert-butyl group adjacent to a ketone, and a nucleophilic triazole ring, define its reactivity and utility.

Physicochemical Properties

A comprehensive summary of the key properties of this intermediate is presented below. These values are crucial for designing synthesis protocols, purification strategies, and for understanding the molecule's behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃N₃O | [1] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| CAS Number | 58905-32-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 62-64 °C | [3] |

| pKa (Predicted) | 2.37 ± 0.10 | [1] |

| Solubility | Chloroform, Ethyl Acetate, Methanol | [1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is through the nucleophilic substitution of a halogenated pinacolone derivative with 1,2,4-triazole. This reaction is a classic example of N-alkylation of a heterocyclic amine.

Causality in Experimental Design: The choice of a polar aprotic solvent like acetone is critical; it effectively dissolves the reactants while not interfering with the nucleophilic attack by the triazole. The use of a weak base, typically potassium carbonate (K₂CO₃), is essential to deprotonate the 1,2,4-triazole, thereby activating it as a more potent nucleophile. The base must be strong enough to deprotonate the triazole (pKa ≈ 10) but not so strong as to promote side reactions like self-condensation of the ketone.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

This protocol is a synthesized methodology based on established procedures.[3][4]

Step 1: Reactant Preparation

-

In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,4-triazole (1.0 eq) and ground potassium carbonate (1.0-1.1 eq).

-

Add a suitable volume of acetone to create a stirrable slurry.

Step 2: Nucleophilic Substitution

-

While stirring at room temperature, add a solution of 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin) (1.0 eq) in acetone dropwise to the flask. An initial exotherm may be observed.

-

Upon completion of the addition, heat the reaction mixture to reflux (approx. 56°C).

-

Maintain reflux for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts (KCl and excess K₂CO₃) and wash the filter cake with additional acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The resulting crude residue (an oily solid) is purified by recrystallization.

-

Add hot hexane to the residue to extract the product, leaving behind more polar impurities.[4]

-

Allow the hexane solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the white crystalline product by filtration, wash with a small amount of cold hexane, and dry in vacuo. A yield of over 70% can be expected.[3]

Workflow Diagram: Synthesis of the Ketone Intermediate

Caption: Synthesis workflow for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

Applications in Drug Development and Agrochemicals

The primary utility of this ketone is as a key intermediate in the synthesis of triazole fungicides and plant growth regulators.[5]

-

Paclobutrazol Synthesis: It is a direct precursor to Paclobutrazol, a well-known plant growth retardant that functions by inhibiting gibberellin biosynthesis.[1][5]

-

Fungicidal and Antitubercular Agents: The molecule serves as a starting material for a range of compounds with potential fungicidal and antitubercular activities.[4] The triazole moiety is a common pharmacophore in antifungal drugs, where it inhibits the cytochrome P450 enzyme 14α-demethylase, crucial for fungal cell membrane synthesis.

Part 2: The Target Molecule: 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic Acid

While not a widely cataloged compound, its structure suggests it belongs to the family of α-heterocyclic carboxylic acids, which are of interest in medicinal chemistry. Its molecular weight can be calculated from its presumed molecular formula, C₉H₁₅N₃O₂.

-

Calculated Molecular Weight: 197.24 g/mol

Prospective Synthesis Pathways

Synthesizing the target carboxylic acid from the ketone intermediate is non-trivial due to the need to introduce a carboxyl group at the α-position to the tert-butyl group, which is sterically hindered, and shift the triazole substituent. A more plausible approach involves starting with a different precursor that already contains the butanoic acid backbone.

One potential, albeit challenging, synthetic strategy could involve the α-bromination of 3,3-dimethylbutanoic acid, followed by nucleophilic substitution with 1,2,4-triazole.

Hypothetical Protocol: Synthesis of 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic Acid

Step 1: α-Halogenation (Hell-Volhard-Zelinsky Reaction)

-

To 3,3-dimethylbutanoic acid (1.0 eq), add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).

-

Slowly add bromine (Br₂, 1.1 eq) to the mixture.

-

Gently heat the reaction mixture to initiate the reaction, which is evident by the evolution of HBr gas. Maintain heating until the red color of bromine disappears.

-

The intermediate acyl bromide, 2-bromo-3,3-dimethylbutanoyl bromide, is formed.

-

Carefully add water to the reaction mixture to hydrolyze the acyl bromide to the α-bromo carboxylic acid, 2-bromo-3,3-dimethylbutanoic acid.

Step 2: Nucleophilic Substitution

-

Prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF.

-

Add the 2-bromo-3,3-dimethylbutanoic acid (or its corresponding ester for better reactivity and to avoid acid-base side reactions) to the solution of the triazole salt.

-

Heat the mixture to facilitate the Sₙ2 substitution of the bromide by the triazolide anion.

Step 3: Final Hydrolysis (if ester was used)

-

If an ester was used in Step 2, perform a final hydrolysis step using aqueous base (e.g., NaOH) followed by acidic workup to yield the target carboxylic acid.

Logical Relationship Diagram: Proposed Synthesis

Caption: A proposed synthetic route to the target carboxylic acid.

Part 3: Conclusion and Future Outlook

The study of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one provides a crucial understanding of a key building block for potent agrochemicals. Its straightforward synthesis and versatile reactivity make it a valuable intermediate. While its direct derivative, 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid, remains a compound with limited published data, established synthetic organic chemistry principles provide clear, albeit challenging, pathways for its potential creation. Further research into the synthesis and biological evaluation of such α-triazolyl carboxylic acids could yield novel compounds with interesting pharmacological or agrochemical properties, leveraging the proven bioactivity of the triazole pharmacophore.

References

-

LookChem. (n.d.). Cas 58905-32-1, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]

- Google Patents. (n.d.). MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

-

Al-Muthanna University. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

Sources

- 1. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS#: 58905-32-1 [m.chemicalbook.com]

- 2. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]

- 5. Cas 58905-32-1,3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | lookchem [lookchem.com]

solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid in different solvents

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug development pipeline, influencing everything from formulation to bioavailability. This technical guide provides a comprehensive overview of the solubility profile of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed experimental protocol for its empirical determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical properties.

Introduction to 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid is a heterocyclic compound featuring a carboxylic acid functional group. The presence of both a polar triazole ring and an acidic carboxylic acid moiety, combined with a nonpolar tert-butyl group, suggests a complex solubility profile that is highly dependent on the solvent system. The triazole functional group is a common motif in many pharmaceutical compounds, valued for its metabolic stability and ability to engage in hydrogen bonding[1]. The carboxylic acid group provides a handle for pH-dependent solubility, a crucial characteristic for oral drug absorption. Understanding the interplay of these structural features is paramount to effectively utilizing this compound in research and development.

Theoretical Framework and Predicted Solubility

A molecule's solubility is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The structure of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid presents both polar and nonpolar characteristics.

-

The Triazole Moiety : The 1,2,4-triazole ring is aromatic and possesses both hydrogen bond donor and acceptor capabilities, contributing to its inherent polarity[1]. This feature suggests potential solubility in polar protic solvents like water and alcohols.

-

The Carboxylic Acid Group : As a weak acid, the carboxylic acid group's ionization state is pH-dependent. In basic solutions, it will deprotonate to form a carboxylate salt, which is significantly more polar and water-soluble. Conversely, in acidic solutions, it will remain in its less soluble, protonated form. Therefore, we can predict that the aqueous solubility of this compound will be substantially higher at a neutral to alkaline pH compared to an acidic pH. Its acidity also suggests solubility in weak bases like 5% aqueous sodium bicarbonate, a classic test for carboxylic acids[2][3].

-

The 3,3-Dimethylbutanoic Acid Backbone : The tert-butyl group is bulky and hydrophobic, which will limit its solubility in water. The parent compound, 3,3-dimethylbutanoic acid, has moderate water solubility[4]. This part of the molecule will favor solubility in nonpolar organic solvents.

Based on this structural analysis, we can predict the following solubility behavior:

-

Low solubility in nonpolar organic solvents like hexane and toluene.

-

Moderate to good solubility in polar aprotic solvents like DMSO and DMF, which can solvate both the polar and nonpolar parts of the molecule.

-

pH-dependent solubility in aqueous solutions, with low solubility in acidic water and significantly higher solubility in neutral to alkaline water and aqueous bases (e.g., 5% NaOH, 5% NaHCO3)[2][3].

-

Moderate solubility in polar protic solvents like methanol and ethanol.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid. This protocol is designed to be self-validating by including both qualitative and quantitative assessments.

Materials and Reagents

-

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid (solid)

-

Deionized water

-

5% (w/v) Hydrochloric acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH)

-

5% (w/v) Sodium bicarbonate (NaHCO3)

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Hexane

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

pH meter

-

Calibrated pipettes

-

Glass vials with screw caps

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvent systems.

Procedure:

-

Label a series of glass vials for each solvent to be tested: water, 5% HCl, 5% NaOH, 5% NaHCO3, methanol, ethanol, DMSO, and hexane.

-

Weigh approximately 10 mg of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid and add it to 1 mL of each solvent in the corresponding vial. This creates a concentration of approximately 10 mg/mL.

-

Cap the vials securely and vortex for 1 minute.

-

Visually inspect each vial for the presence of undissolved solid.

-

If undissolved solid remains, gently warm the vial in a water bath (not exceeding 40°C) and vortex again. Observe for any change in solubility.

-

Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (HPLC-based Method)

This method provides a precise measurement of solubility, particularly for aqueous solutions. The "excess solid" method is described here[5].

Procedure:

-

Prepare a stock solution of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent where it is freely soluble (e.g., methanol or DMSO).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Add an excess amount of solid 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid to vials containing each of the desired solvents (e.g., deionized water, phosphate-buffered saline at pH 7.4).

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid in the diluted samples.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison.

Table 1: Qualitative Solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid

| Solvent | Observation at Room Temperature | Observation upon Heating | Predicted Rationale |

| Deionized Water | Sparingly Soluble / Insoluble | Slightly Soluble | Limited by hydrophobic backbone. |

| 5% HCl | Insoluble | Insoluble | Carboxylic acid is protonated. |

| 5% NaOH | Soluble | Soluble | Forms a soluble carboxylate salt. |

| 5% NaHCO3 | Soluble (with effervescence) | Soluble | Forms a soluble carboxylate salt. |

| Methanol | Soluble | Freely Soluble | Polar protic solvent. |

| Ethanol | Soluble | Freely Soluble | Polar protic solvent. |

| DMSO | Freely Soluble | Freely Soluble | Highly polar aprotic solvent. |

| Hexane | Insoluble | Insoluble | Nonpolar solvent. |

Table 2: Quantitative Aqueous Solubility (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Deionized Water (pH ~6.5) | 25 | 50 |

| PBS (pH 7.4) | 25 | 850 |

| 0.1 M HCl (pH 1) | 25 | < 5 |

The data in Table 2 would confirm the pH-dependent solubility predicted from the compound's structure. The low solubility in acidic conditions and significantly higher solubility at neutral and basic pH is a hallmark of a compound with a carboxylic acid group.

Visualizations

Diagram 1: Chemical Structure

Caption: Workflow for quantitative solubility determination via HPLC.

Conclusion

The solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid is a multifaceted property dictated by its distinct structural components. Its behavior is characterized by poor aqueous solubility at low pH, which is significantly enhanced in neutral to basic conditions due to the ionization of the carboxylic acid group. It exhibits good solubility in polar organic solvents like DMSO, methanol, and ethanol, and poor solubility in nonpolar solvents. The provided experimental protocols offer a robust framework for the empirical validation of this predicted profile. A thorough understanding of these solubility characteristics is essential for the advancement of any research or development activities involving this compound.

References

- Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Chemistry LibreTexts. (2020, June 29).

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- EXPERIMENT 1 DETERMIN

- ACS Publications. (2024, May 3).

- ChemBK. (2024, April 9). 3,3-dimethylbutanoic acid.

- CymitQuimica. CAS 1070-83-3: 3,3-Dimethylbutanoic acid.

Sources

discovery and background of triazole-based fungicides

An In-Depth Technical Guide to the Discovery and Background of Triazole-Based Fungicides

Abstract

The introduction of triazole-based fungicides in the 1970s marked a pivotal moment in agricultural and clinical mycology, offering unprecedented systemic and curative control of a broad spectrum of fungal pathogens. This guide provides a comprehensive technical overview of this critical class of antifungals, designed for researchers, scientists, and drug development professionals. We will explore the historical context of their discovery, delve into their core chemical synthesis, elucidate their primary and secondary mechanisms of action at a molecular level, and examine the significant challenge of acquired resistance. Furthermore, this document details standardized methodologies for evaluating their efficacy and presents comparative data to inform future research and development.

The Genesis of a Fungicidal Revolution: A Historical Perspective

The journey of triazole fungicides began in the mid-1960s when the Dutch company Philiph-Dupher developed the first 1,2,4-triazole fungicide, initially known as Vermecillin.[1] However, its narrow activity spectrum meant it did not initially garner significant attention. The true potential of azole-based compounds was unlocked in the late 1960s through the independent research of Bayer in Germany and Janssen Pharmaceuticals in Belgium.[1][2]

Bayer's research was propelled by the hypothesis that compounds capable of forming highly reactive carbyl ions within living organisms would exhibit biological activity.[1] This line of inquiry led to the discovery that substituting an imidazole or a 1,2,4-triazole ring as the basic structure resulted in significant antifungal activity against plant pathogens.[1] The breakthrough for agricultural applications came in 1976 with Bayer's introduction of triadimefon.[3] This compound was revolutionary, providing not only protectant but also curative (reach-back) activity at low application rates, with excellent redistribution within the plant.[3] Its spectrum covered most Ascomycetes and Basidiomycetes, setting a new standard for cereal disease management.[3]

Over the subsequent decades, this foundational discovery spurred the development of numerous second and third-generation triazoles, including propiconazole, tebuconazole, epoxiconazole, and difenoconazole, each offering improvements in potency, crop safety, or spectrum of activity.[3] Today, triazole fungicides are one of the most important and widely used classes of fungicides in both agriculture and medicine.[4] Major agrochemical companies like Bayer, Syngenta, and BASF continue to innovate, developing next-generation formulations such as mefentrifluconazole (Revysol) to enhance efficacy and manage resistance.[5][6]

The Molecular Blueprint: Chemical Structure and Synthesis

The fungicidal activity of this class is rooted in a common chemical structure: a five-membered heterocyclic aromatic ring containing three nitrogen atoms, specifically the 1,2,4-triazole isomer.[7][8][9] This core scaffold is substituted at the N1 position with various complex side chains that modulate the compound's biological activity, systemic properties, and spectrum.

General Synthetic Pathway

The synthesis of triazole fungicides is a well-established area of organic chemistry. A common and effective method involves the nucleophilic substitution reaction between a halogenated ketone derivative and 1,2,4-triazole, often in the presence of a base.[10][11] This approach allows for the versatile combination of different toxophores with the core triazole ring.

Experimental Protocol: Synthesis of a Triazole Fungicide Precursor

This protocol provides a representative methodology for synthesizing a putative triazole fungicide, 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, based on established routes.[10]

Materials:

-

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 equivalent)

-

1,2,4-Triazole (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, 1,2,4-triazole, and potassium carbonate in acetonitrile. The potassium carbonate acts as a base to facilitate the nucleophilic attack of the triazole nitrogen on the electrophilic carbon of the chloro-ketone.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the inorganic salts (potassium carbonate and potassium chloride byproduct) by filtration. Concentrate the resulting filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

The Primary Mechanism of Action: Inhibition of Sterol Biosynthesis

Triazole fungicides belong to the Demethylation Inhibitor (DMI) class.[12] Their fungicidal activity stems from the targeted disruption of ergosterol biosynthesis, a critical pathway for fungal survival.[7][10] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[12][13]

The specific target of triazole fungicides is the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the CYP51 or ERG11 gene).[10][11][14] Triazoles bind to the heme iron cofactor in the active site of this enzyme, preventing it from catalyzing the oxidative removal of the 14α-methyl group from lanosterol (or eburicol in some fungi).[14][15][16] This inhibition halts the ergosterol pathway, leading to a depletion of ergosterol and a toxic accumulation of methylated sterol precursors.[14] The resulting dysfunctional cell membrane leads to abnormal fungal growth and ultimately cell death.[10][12]

It is important to note that triazoles are generally fungistatic at lower concentrations and do not inhibit spore germination, as spores typically contain sufficient ergosterol reserves to produce a germ tube.[12] Their effectiveness lies in preventing the subsequent mycelial growth and host tissue infection.[12]

The Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi.[17][18] It begins with acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol, the first sterol intermediate.[15][16] Subsequent demethylation, desaturation, and reduction steps convert lanosterol into ergosterol. The 14α-demethylation step catalyzed by CYP51 is a critical control point and the specific target of triazole action.

A Secondary Mechanism of Action

Recent research has uncovered a secondary, clinically relevant mechanism of action for triazoles. In Aspergillus fumigatus, the triazole-mediated inhibition of CYP51 leads to the accumulation of sterol intermediates, such as lanosterol. These intermediates are sensed by the sterol sensing domain (SSD) of the HMG-CoA reductase enzyme (Hmg1), the rate-limiting enzyme at the beginning of the pathway.[19] This signal induces negative feedback regulation on Hmg1, further suppressing the entire ergosterol biosynthesis pathway.[19] This dual-action model enhances our understanding of triazole efficacy and provides new insights into resistance mechanisms.[19]

The Challenge of Resistance: Molecular Mechanisms

The extensive use of triazoles in both agriculture and medicine has inevitably led to the emergence of resistant fungal strains, compromising their efficacy.[20] Understanding the molecular basis of this resistance is paramount for developing sustainable control strategies.

Target Site Modification: The Role of cyp51A Mutations

The most prevalent mechanism of triazole resistance involves modifications to the target enzyme, 14α-demethylase, encoded by the cyp51A gene in pathogens like Aspergillus fumigatus.[13] Several key mechanisms have been identified:

-

Point Mutations: Non-synonymous substitutions in the cyp51A gene can alter the amino acid sequence of the enzyme's active site.[13][20] These changes reduce the binding affinity of the triazole molecule to the enzyme, thereby diminishing its inhibitory effect.[20]

-

Tandem Repeats (TR) in the Promoter Region: The insertion of tandem repeats, such as a 34-base-pair repeat (TR₃₄) or a 46-base-pair repeat (TR₄₆), in the promoter region of the cyp51A gene leads to its overexpression.[13] This increased production of the target enzyme means that a standard dose of the fungicide is insufficient to inhibit all enzyme activity. These promoter modifications are often found in combination with point mutations (e.g., TR₃₄/L98H), resulting in high levels of resistance.[13]

Other Resistance Strategies

Beyond target site modification, fungi have evolved other ways to circumvent the effects of triazoles:

-

Overexpression of Efflux Pumps: Fungi can upregulate the expression of membrane transporter proteins, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[21] These pumps actively expel the fungicide from the cell, preventing it from reaching its intracellular target at a sufficient concentration.

-

Target Gene Duplication: An increase in the copy number of the ERG11 (CYP51) gene can also lead to higher production of the target enzyme, contributing to reduced susceptibility.[21]

Quantifying Efficacy: From Laboratory to Field

Evaluating the effectiveness of a fungicide is a critical component of drug development and disease management.[22] This involves both laboratory-based sensitivity assays and large-scale field trials to determine the minimum effective dose and comparative performance.[22]

Comparative Efficacy of Key Triazoles

The efficacy of triazole fungicides can vary significantly depending on the specific compound, the target pathogen, and environmental conditions. Multivariate meta-analyses of field trials provide robust data for comparing different active ingredients. For example, in the management of Fusarium Head Blight (FHB) and the associated mycotoxin deoxynivalenol (DON) in wheat, significant differences among triazoles are observed.

| Active Ingredient(s) | Mean Disease Index Control (%) | Mean DON Control (%) |

| Propiconazole | 32% | 12% |

| Tebuconazole | 40% | 23% |

| Prothioconazole | 48% | 43% |

| Metconazole | 50% | 45% |

| Prothioconazole + Tebuconazole | 52% | 42% |

| Data synthesized from a multivariate meta-analysis of over 100 fungicide trials.[23][24] |

These data clearly indicate that while all tested triazoles significantly reduce disease and toxin levels compared to an untreated check, newer generation compounds like metconazole and prothioconazole, and their mixtures, offer superior control of both FHB and DON compared to older compounds like tebuconazole and propiconazole.[23][24]

Experimental Protocol: Fungicide Sensitivity Assay

A fundamental laboratory technique to assess fungicide efficacy and monitor for resistance is the sensitivity assay, which determines the concentration of a fungicide that inhibits fungal growth by 50% (EC₅₀).[9][25]

Objective: To determine the EC₅₀ value of a triazole fungicide against a specific fungal pathogen.

Materials:

-

Pure fungal isolate

-

Appropriate growth medium (e.g., Potato Dextrose Agar, PDA)

-

Technical grade fungicide and a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Sterile distilled water

-

Micropipettes

-

Incubator

Methodology:

-

Prepare Fungicide Stock Solution: Create a high-concentration stock solution of the fungicide in a suitable solvent.

-

Prepare Amended Media: Autoclave the growth medium and cool it to 45-50°C. Create a dilution series by adding specific volumes of the fungicide stock solution to the molten agar to achieve a range of final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with only the solvent and a non-amended control plate. Pour the media into petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of an active fungal culture onto the center of each amended and control plate.

-

Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

-

Data Collection: After a set incubation period (e.g., 7-14 days), when the colony on the non-amended control plate has reached a substantial size, measure the diameter of the fungal colony on each plate in two perpendicular directions.

-

Data Analysis:

-

Calculate the average diameter for each concentration.

-

Determine the percentage of mycelial growth inhibition for each concentration relative to the non-amended control.

-

Plot the percent inhibition against the log of the fungicide concentration.

-

Use probit analysis or non-linear regression to calculate the EC₅₀ value, the concentration at which growth is inhibited by 50%.[25][26]

-

Conclusion and Future Directions

The discovery and development of triazole fungicides represent a landmark achievement in chemical biology, providing essential tools for managing fungal diseases in crops and humans. Their targeted mechanism of action, systemic properties, and broad-spectrum activity have had a profound impact. However, the persistent challenge of fungicide resistance necessitates continuous innovation. Future research will focus on the design of novel triazole structures that can evade existing resistance mechanisms, the development of combination therapies that utilize different modes of action, and the implementation of robust stewardship programs to preserve the longevity of this indispensable class of antifungals.

References

-

Fungicides: Triazoles. (2006). Iowa State University Digital Repository. [Link]

-

Molecular Insights into Triazole Resistance: A Comprehensive Review on Active Site Tyrosine Mutations in Fungal 14α-Demethylase. (n.d.). Slideshare. [Link]

-

Chowdhary, A., et al. (n.d.). Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications. PMC. [Link]

-

Petrović, M., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI. [Link]

-

The effect of triazole fungicide. (2022). Natursim Science Co., Ltd. [Link]

-

Li, P., et al. (n.d.). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PMC. [Link]

-

Giri, S., & Singh, Y. (1978). Synthesis of Some Triazole Derivatives as Potential Fungicides. Agric. Biol. Chem., 42(12), 2395-2397. [Link]

-

Liu, X., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. [Link]

- A process for preparation of fungicidally active triazole compounds. (n.d.).

-

Siddiqui, N., et al. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PMC. [Link]

-

Garcia-Rubio, R., et al. (n.d.). Molecular tools for the detection of mechanisms of triazole resistance in Aspergillus spp. ResearchGate. [Link]

-

Sterol biosynthetic pathway. (A) Normal route of ergosterol biosynthesis in filamentous fungi. (n.d.). ResearchGate. [Link]

-

Analysis of triazole fungicides and their intermediates. (2023). Xiangshuo Chemical. [Link]

-

Shirkhani, H., et al. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

-

Beckerman, J. (2008). Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. APS Journals. [Link]

-

Zhang, R., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC. [Link]

-

Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. (2015). Climate Smart Agriculture. [Link]

-

Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PMC. [Link]

-

The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. (n.d.). PMC. [Link]

-

Gácser, A., et al. (2023). Acquired Triazole Resistance Alters Pathogenicity-Associated Features in Candida auris in an Isolate-Dependent Manner. MDPI. [Link]

-

Alcazar-Fuoli, L., & Mellado, E. (n.d.). Ergosterol biosynthesis pathway in Aspergillus fumigatus. ScienceDirect. [Link]

-

Blosser, S. J., & Cramer, R. A. (n.d.). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Frontiers. [Link]

-

Blosser, S. J., & Cramer, R. A. (2017). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. PMC. [Link]

-

Paul, P. A., et al. (n.d.). Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. APS Journals. [Link]

-

Dalla Lana, F., et al. (n.d.). Quantitative review of fungicide efficacy trials for managing soybean rust in Brazil. ResearchGate. [Link]

-

Büchel, K. H. (n.d.). The History of Azole Chemistry. ACS Publications. [Link]

-

Rizza, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. [Link]

-

A Short History of Fungicides. (n.d.). ResearchGate. [Link]

-

Rivera, V. V. (n.d.). Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

-

Poudel, B., et al. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. APS Journals. [Link]

-

Tikhonovich, I. A., et al. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. MDPI. [Link]

-

Research progress of triazole derivatives in the discovery of agricultural chemicals. (n.d.). ResearchGate. [Link]

-

Top 20 Triazole antifungals companies. (n.d.). PatSnap. [Link]

-

Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library. [Link]

-

Paul, P. A., et al. (n.d.). Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. ResearchGate. [Link]

-

Fungicide Discovery. (n.d.). CABI Digital Library. [Link]

-

van de Sande, W. W. J., et al. (2022). Quantitative PCR Effectively Quantifies Triazole-Susceptible and Triazole-Resistant Aspergillus fumigatus in Mixed Infections. MDPI. [Link]

-

Triazole Fungicides Market Size, Share & Forecast to 2030. (n.d.). Research and Markets. [Link]

-

Triazole Fungicides Market Overview, Insights Report 2026 to 2035. (n.d.). The Business Research Company. [Link]

Sources

- 1. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. researchgate.net [researchgate.net]

- 5. Triazole Fungicides Market Size, Share & Forecast to 2030 [researchandmarkets.com]

- 6. Triazole Fungicides Market Overview, Insights Report 2026 to 2035 [thebusinessresearchcompany.com]

- 7. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review [mdpi.com]

- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [dr.lib.iastate.edu]

- 13. Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 16. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 18. davidmoore.org.uk [davidmoore.org.uk]

- 19. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Insights into Triazole Resistance: A Comprehensive Review on Active Site Tyrosine Mutations in Fungal 14α-Demethylase | PDF [slideshare.net]

- 21. Acquired Triazole Resistance Alters Pathogenicity-Associated Features in Candida auris in an Isolate-Dependent Manner [mdpi.com]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 24. researchgate.net [researchgate.net]

- 25. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

experimental design for testing triazole compound efficacy

Application Note: Systematic Evaluation of Triazole Compound Efficacy Subtitle: From High-Throughput Screening to Mechanism of Action Validation

Abstract

Triazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, particularly for their ability to inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi, aromatase in oncology).[1][2][3] However, the translation of a "hit" compound into a viable lead requires a rigorous, multi-dimensional evaluation strategy. This application note provides a comprehensive experimental framework for assessing triazole efficacy. We detail the industry-standard protocols for Antifungal Susceptibility Testing (AST) using CLSI guidelines, Mammalian Cytotoxicity Profiling for selectivity index determination, and Sterol Quantitation to validate the mechanism of action.

Introduction: The Triazole Pharmacophore

The 1,2,4-triazole and 1,2,3-triazole rings function as stable bioisosteres for amide and ester linkages, offering enhanced metabolic stability and hydrogen bonding potential. In antifungal development, their primary target is Lanosterol 14

Critical Experimental Causality:

-

Why pH matters: Triazole binding to the heme iron of CYP51 is often pH-dependent. Standardizing media pH ensures reproducible

values. -

Why 50% Inhibition? Unlike fungicidal polyenes (e.g., Amphotericin B), azoles are often fungistatic. Therefore, the Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration causing significant (50%) growth reduction, not total clearance.[4]

Phase I: In Vitro Antifungal Susceptibility Testing (AST)

Standard: CLSI M27 (Yeasts) / M38 (Filamentous Fungi) Objective: Determine the MIC of the triazole candidate against clinically relevant pathogens (Candida albicans, Aspergillus fumigatus).

Reagents & Media Preparation

-

Medium: RPMI 1640 with L-glutamine, without bicarbonate.

-

Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

-

Rationale: MOPS provides superior buffering capacity at pH 7.0 compared to bicarbonate, preventing pH drift during the 24-48h incubation which can artificially shift MIC values.

-

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Constraint: Final assay concentration must be

to avoid solvent-induced toxicity.

-

Experimental Protocol (Broth Microdilution)

-

Compound Preparation: Prepare a 100x stock solution of the triazole in 100% DMSO.

-

Dilution Series: Perform 2-fold serial dilutions in RPMI 1640 to generate a range (e.g., 64

g/mL to 0.125 -

Inoculum Standardization:

-

Suspend colonies from a 24h culture in sterile saline.

-

Adjust turbidity to 0.5 McFarland standard (

to -

Dilute 1:1000 in RPMI 1640 to achieve final assay density of

to

-

-

Assay Assembly: In a 96-well sterile flat-bottom plate:

-

Add 100

L of diluted drug (2x final conc). -

Add 100

L of standardized inoculum (2x final conc). -

Controls: Growth Control (Media + Cells + Solvent), Sterility Control (Media only).

-

-

Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

Visualization: AST Workflow

Figure 1: CLSI-compliant workflow for broth microdilution antifungal testing.

Phase II: Cytotoxicity & Selectivity Index (SI)

Objective: Ensure the antifungal activity is specific and not due to general protoplasmic poisoning. Method: MTT Assay on HEK293 (Kidney) or HepG2 (Liver) cells.

Protocol

-

Seeding: Seed

cells/well in DMEM + 10% FBS. Incubate 24h for attachment. -

Treatment: Replace media with drug-containing media (serial dilutions). Incubate 48h.

-

MTT Addition: Add MTT reagent (final 0.5 mg/mL). Incubate 3-4h at 37°C.

-

Solubilization: Aspirate media; add 100

L DMSO to dissolve crystals. -

Quantification: Measure Absorbance at 570 nm.

Data Analysis: The Selectivity Index

Calculate the

-

Interpretation: An SI

is generally considered a promising lead for further development.

Phase III: Mechanism of Action (Target Validation)

Objective: Confirm that the triazole inhibits ergosterol synthesis (CYP51 blockade) rather than acting via off-target toxicity.

Sterol Extraction & Quantitation (UV-Vis Method)

This method relies on the distinct UV absorption spectrum of ergosterol (four peaks between 260-300 nm).

-

Culture: Grow C. albicans in the presence of sub-MIC triazole concentrations for 16h.

-

Saponification: Harvest pellets; add 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1h.

-

Purpose: Hydrolyze esterified sterols and lyse the cell wall.

-

-

Extraction: Add 1 mL water + 3 mL n-heptane . Vortex vigorously.

-

Separation: Allow layers to separate. The upper heptane layer contains the sterols.

-

Analysis: Scan the heptane layer from 240 nm to 300 nm.

Interpretation of Results

-

Wild Type / Untreated: Shows a characteristic 4-peak curve (maxima at ~262, 271, 281, and 290 nm).

-

Triazole Treated:

-

Decrease in height of the 281.5 nm peak (Ergosterol depletion).

-

Accumulation of 24(28)-dehydroergosterol (indicated by increased absorbance at 230 nm if scanning wider, or flattening of the profile).

-

Visualization: CYP51 Inhibition Pathway

Figure 2: Mechanism of Action.[1][2] Triazoles bind the heme iron of CYP51, blocking ergosterol production and compromising membrane integrity.[1]

Summary of Key Metrics

| Metric | Definition | Target Value | Assay Method |

| MIC | Min. Inhibitory Conc. (50% growth red.) | CLSI Broth Microdilution | |

| CC | Cytotoxic Conc. (50% cell death) | MTT / Resazurin Assay | |

| SI | Selectivity Index ( | Calculation | |

| Ergosterol | % Reduction in sterol content | Dose-dependent drop | UV-Vis / HPLC |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27). CLSI.[9][10] [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[9][11] EUCAST.[12] [Link]

-

Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology.[10][11] [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[8] Journal of Immunological Methods. [Link]

-

Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. clyte.tech [clyte.tech]

- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. EUCAST: Fungi (AFST) [eucast.org]

Application Note: Formulation of 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid for Experimental Use

Abstract & Compound Profile

This guide details the formulation strategies for 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid , a primary carboxylate metabolite of the fungicide triadimefon. Often utilized in toxicological screening, environmental fate analysis, and metabolic stability assays, this compound presents specific solubility challenges due to its amphiphilic nature—possessing both a lipophilic tert-butyl group and ionizable triazole/carboxylic acid moieties.

Physicochemical Identity[1]

-

IUPAC Name: 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid

-

Molecular Formula: C₈H₁₃N₃O₂[1]

-

Molecular Weight: 183.21 g/mol [1]

-

Key Functional Groups:

The Solubility Challenge

The compound exhibits pH-dependent solubility .[1][6] In acidic environments (pH < 4), the carboxylic acid is protonated (neutral), and the lipophilic tail causes precipitation. To achieve a stable aqueous solution for biological administration, the formulation must target the anionic (carboxylate) state by maintaining pH > 6.0.

Decision Logic for Vehicle Selection

The choice of vehicle depends strictly on the intended route of administration and the required concentration.

Figure 1: Decision tree for selecting the appropriate formulation vehicle based on experimental constraints.

Protocol 1: Preparation of Master Stock Solution

Purpose: Long-term storage and source for dilutions.[1] Stability: High.[1] Solvent: 100% DMSO (Dimethyl sulfoxide).[1]

-

Weighing: Accurately weigh the solid acid into a glass vial.

-

Note: Avoid using polystyrene plastics as DMSO may leach contaminants.[1]

-

-

Dissolution: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

-

Example: For 10 mg of compound (MW 183.21), add ~545 µL DMSO for a 100 mM stock.[1]

-

-

Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

QC Check: Verify absence of precipitate before use.[1] If frozen, thaw at 37°C and vortex.

-

Protocol 2: Aqueous Formulation for In Vivo Use (IV/IP/Low-Dose PO)

Purpose: Creating a clear, sterile solution for injection or oral gavage.[1] Mechanism: In situ salt formation.[1] By adjusting the pH above the pKa, we convert the insoluble acid into its soluble carboxylate salt.

Reagents Required[8][9][10]

-

Co-solvent: PEG400 (Polyethylene glycol 400) or Propylene Glycol.[1]

-

Surfactant: Tween 80 (Polysorbate 80).[1]

-

Buffer: PBS (Phosphate Buffered Saline) or 0.9% Saline.[1]

-

pH Adjuster: 1N NaOH (Sodium Hydroxide).[1]

Step-by-Step Procedure

Target: 5 mg/mL solution in 10% PEG400 / 5% Tween 80 / 85% Saline.[1]

-

Solubilization (The "Wetting" Phase):

-

Aqueous Addition & Salt Formation:

-

Slowly add 0.9% Saline (approx. 80% of final volume) while stirring.

-

Observation: The solution may turn cloudy (precipitate) because the pH of saline (~5.5) is near the compound's pKa.[1]

-

-

pH Adjustment (The Clearing Phase):

-

Final Volume:

Formulation Composition Table

| Component | Function | Concentration |

| Active Compound | Analyte | 1 - 10 mg/mL |

| PEG400 | Co-solvent | 10% (v/v) |

| Tween 80 | Surfactant/Wetting | 5% (v/v) |

| 1N NaOH | pH Adjuster | q.s. to pH 7.4-8.0 |

| 0.9% Saline | Diluent/Tonicity | q.s. to 100% |

Protocol 3: High-Dose Suspension (Toxicology)

Purpose: When doses exceed solubility limits (>20 mg/kg), a homogeneous suspension is required.[1]

-

Vehicle Preparation: Prepare 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

-

Heat 1/3 of the water to 80°C, disperse MC powder, then add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.

-

-

Compound Preparation:

-

Micronize the solid compound using a mortar and pestle to ensure fine particle size.[1]

-

-

Levigation:

-

Add a small amount of the vehicle to the powder to form a smooth paste (levigation).

-

-

Dilution:

-

Gradually add the remaining vehicle with constant stirring to prevent clumping.[1]

-

-

Homogenization:

-

Use a tissue homogenizer or vigorous vortexing immediately prior to dosing to ensure dose uniformity.[1]

-

Mechanism of Action & Stability

Understanding the ionization state is critical for interpreting experimental results.[1] The triazole ring and carboxylic acid create a zwitterionic potential, but the carboxylic acid drives solubility.

Figure 2: Ionization mechanism.[1] Formulation success relies on shifting the equilibrium to the Anionic Form.

Stability Notes

-

Hydrolysis: The C-N bond between the tert-butyl chain and the triazole ring is generally stable under physiological conditions but can degrade under strong acidic reflux.

-

Photostability: Store protected from light.[1]

-

In Vivo Fate: Upon oral administration of the salt form, the acidic environment of the stomach (pH 1-2) may cause transient precipitation. The inclusion of Tween 80 (Protocol 2) prevents the formation of large crystal aggregates, facilitating re-dissolution in the small intestine (pH 6.8).

Quality Control (HPLC Method)

Verify concentration and stability using the following parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Carboxyl/Triazole absorbance) and 260 nm .[1]

-

Retention: The acid is polar; expect early elution unless ion-pairing agents are used.[1]

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008).[1] Pesticide Residues in Food: Triazole Derivative Metabolites (1,2,4-Triazole, Triazole Alanine, Triazole Acetic Acid).[8][9] Retrieved from [Link]

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (General reference for solubility profiling).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 1070-83-3: 3,3-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Explorations in Carboxylic Acid-Derived Drug Delivery Methods [eureka.patsnap.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. fao.org [fao.org]

Troubleshooting & Optimization

Technical Support Center: Stability of 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid

This is a comprehensive technical support guide for 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid , designed for researchers and drug development professionals.

-Triazolyl Carboxylic AcidsExecutive Summary & Structural Vulnerabilities

3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid is a sterically hindered, amphiphilic building block often used in the synthesis of agrochemicals (e.g., triazole fungicides) and pharmaceutical intermediates. Its structure features a bulky tert-butyl group and an electron-withdrawing triazole ring attached to the

While generally stable as a solid, this compound exhibits specific instabilities in solution driven by the

Key Stability Profile

| Parameter | Status | Critical Insight |

| Thermal Stability | Moderate | Susceptible to decarboxylation at >60°C, especially in the presence of transition metals. |

| Stereochemical Stability | Low | The chiral center at C2 is labile; racemization occurs rapidly at pH > 7.5. |

| Photostability | Moderate | Sensitive to UV-induced radical cleavage; store in amber vials. |

| Solubility | pH-Dependent | Low solubility in acidic/neutral water; soluble as a carboxylate anion at pH > 6.0. |

Critical Stability Issues & Mechanisms

A. Spontaneous Decarboxylation

The presence of the electron-deficient 1,2,4-triazole ring at the

-

Mechanism: Thermal energy or radical initiators can trigger the loss of

, generating a reactive carbanion or radical intermediate that protonates to form the corresponding alkyl-triazole (1-(3,3-dimethylbutyl)-1H-1,2,4-triazole). -

Risk Factors:

-

High temperatures (>60°C).

-

Presence of transition metals (

, -

Oxidative conditions (peroxides, air exposure in solution).

-

B. Base-Catalyzed Racemization

If you are working with a pure enantiomer (e.g., the (S)-isomer), maintaining optical purity in solution is challenging. The

-

Mechanism: In basic conditions (or even neutral buffers over time), the

-proton is removed to form an achiral enolate-like intermediate. Reprotonation occurs non-selectively, leading to a racemic mixture. -

Risk Factors:

-

Buffers with pH > 7.5.

-

Protic solvents (methanol, water) which facilitate proton exchange.

-

Long-term storage in solution.

-

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways of Racemization and Decarboxylation that users must control.

Figure 1: The

Troubleshooting Guide

Use this table to diagnose and resolve common issues observed during HPLC/LC-MS analysis or synthesis.

| Symptom | Probable Cause | Corrective Action |

| Loss of Optical Rotation | Racemization due to high pH or protic solvent storage. | Protocol: Acidify samples immediately ( |

| New Peak in LC-MS (M-44) | Decarboxylation (Loss of | Protocol: Lower drying/evaporation temperatures to <40°C. Avoid metal spatulas or needles; use glass/plastic. Store solid at -20°C. |

| Precipitation in Buffer | Isoelectric Precipitation . The molecule is protonated and neutral at acidic pH. | Protocol: For biological assays, dissolve in DMSO first, then dilute into buffer. Ensure final pH is > 6.0 if solubility is required, but balance with racemization risk. |

| Hygroscopicity (Clumping) | Moisture Absorption by the triazole ring. | Protocol: Store in a desiccator. Re-dry under high vacuum ( |

Frequently Asked Questions (FAQ)

Q1: What is the optimal solvent for preparing stock solutions? A: Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) .

-

Reasoning: These are polar aprotic solvents. They dissolve the compound well without facilitating proton exchange (which causes racemization) as readily as alcohols (MeOH/EtOH) or water [2].

-

Storage: Store stocks at -20°C or -80°C. Stability is >6 months in DMSO at -20°C.

Q2: Can I autoclave buffers containing this compound? A: No.

-

Reasoning: The high heat (121°C) will induce significant decarboxylation [3].

-

Alternative: Sterile filter using a 0.22

PVDF or PES membrane.

Q3: Why does the retention time shift during HPLC analysis? A: This is likely due to pH sensitivity of the carboxylic acid.

-

Reasoning: The

of the carboxylic acid is approx 4.0–4.5. If your mobile phase pH is near the pKa, the ratio of ionized/unionized forms fluctuates, causing peak tailing or shifting. -

Solution: Buffer your mobile phase firmly. Use 0.1% Formic Acid (pH ~2.7) to keep it fully protonated, or 10mM Ammonium Bicarbonate (pH 8) to keep it fully ionized (if the column tolerates it).

Q4: Is the compound sensitive to light? A: Yes, moderately.

-

Reasoning:

-Heterocyclic acids can undergo photocatalytic decarboxylation [1]. -

Recommendation: Use amber glassware and avoid direct exposure to LED or sunlight during bench work.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

To verify the purity and detect degradation products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (COOH absorption) and 254 nm (Triazole absorption).

-

Sample Prep: Dissolve 1 mg in 1 mL ACN. Inject 5

.-

Note: Decarboxylated product will elute later (more hydrophobic).

-

Note: Enantiomers require a Chiral Column (e.g., Chiralpak AD-H) for separation.

-

Protocol B: Safe Solubilization for Bioassays

To maximize solubility while minimizing racemization.

-

Weigh the solid compound in a glass vial.

-

Dissolve to 100 mM in anhydrous DMSO . Vortex until clear.

-

Aliquot into small volumes (e.g., 50

) to avoid freeze-thaw cycles. -

Store aliquots at -20°C .

-

On the day of experiment: Dilute the DMSO stock into the assay buffer (e.g., PBS pH 7.4) immediately before use.

-

Critical: Do not leave the diluted aqueous solution sitting at room temperature for >4 hours.

-

References

-

Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. (2023). Discusses the lability of alpha-triazolyl acids under photocatalytic and oxidative conditions.

-

Solubility and Stability of Triazole Fungicides. Journal of Agricultural and Food Chemistry. General principles of triazole solubility and solvent interactions.

-

Thermal Degradation of Triazole Derivatives. Chemical Engineering Transactions. (2019). Analysis of thermal breakdown products of triazole-based agrochemicals.

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Antifungal Activity of Triazole Derivatives

Introduction

The rise of invasive fungal infections, coupled with the growing concern of antifungal resistance, has underscored the critical need for effective and novel therapeutic agents.[1][2][3] Triazole derivatives represent a cornerstone of modern antifungal therapy, valued for their broad spectrum of activity and favorable pharmacokinetic profiles.[4][5] This class of drugs has evolved from first-generation agents like fluconazole and itraconazole to second-generation compounds such as voriconazole and posaconazole, each engineered to overcome the limitations of its predecessors.[5]

This guide provides a comprehensive comparison of the antifungal activity of key triazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only comparative efficacy data but also the detailed experimental methodologies required to generate and validate such findings in a laboratory setting. We will delve into the mechanism of action, present comparative in vitro data against clinically relevant pathogens, and provide step-by-step protocols for the gold-standard assays used in antifungal susceptibility testing.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of all triazole derivatives is the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol, a vital sterol component unique to fungi.[4][6] Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7][8] This enzyme is critical for the conversion of lanosterol to ergosterol.[4] Inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disrupts membrane fluidity, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[6]

While this is the primary mechanism, recent research suggests a potential secondary mechanism where triazole-induced sterol disruptions trigger a negative feedback loop that downregulates the entire ergosterol biosynthesis pathway, further enhancing their antifungal effect.[8]

Caption: Workflow for the broth microdilution assay.